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Compound of Interest

Compound Name:
2-t-Butyl-4-quinoline carboxylic

acid

Cat. No.: B1361198 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-t-
Butyl-4-quinoline carboxylic acid, a heterocyclic compound of interest in medicinal

chemistry. This document details available spectral data, outlines relevant experimental

protocols for its synthesis and characterization, and explores its potential biological activities

through signaling pathway diagrams.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 2-t-Butyl-4-
quinoline carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Description

1.31 (s, 9H)

7.94 (m, 2H)

8.01 (m, 1H)

13.99 (s, 1H)
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¹³C NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm

29.31

50.32

124.79

125.52

127.93

128.94

145.28

145.46

165.74

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-

MS)
Data

Calculated Mass [M-H]⁻¹ 286.0276

Found Mass [M-H]⁻¹ 286.0209

Fragment [M-COOH]⁻¹ 242.0313

Infrared (IR) Spectroscopy
Specific IR data for 2-t-Butyl-4-quinoline carboxylic acid is not readily available in the

searched literature. However, the expected characteristic absorptions for a quinoline carboxylic

acid would include:
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Functional Group **Expected Absorption Range (cm⁻¹) **

O-H (Carboxylic Acid) 3300-2500 (broad)

C-H (Aromatic/Aliphatic) 3100-2850

C=O (Carboxylic Acid) 1710-1680 (conjugated)

C=C and C=N (Aromatic Rings) 1600-1450

C-O (Carboxylic Acid) 1320-1210

O-H bend 960-900 (broad)

These expected ranges are based on the typical IR absorptions of aromatic carboxylic acids.

The broadness of the O-H stretch is due to hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis spectral data for 2-t-Butyl-4-quinoline carboxylic acid is not available in the

searched literature. Generally, quinoline derivatives exhibit complex UV-Vis spectra with

multiple absorption bands in the UV region (200-400 nm) corresponding to π→π* transitions

within the aromatic system. The carboxylic acid and t-butyl groups may cause slight shifts in

the absorption maxima compared to the parent quinoline molecule.

Experimental Protocols
Synthesis of 2-t-Butyl-4-quinoline Carboxylic Acid via
Pfitzinger Reaction
While a specific, detailed protocol for the synthesis of 2-t-Butyl-4-quinoline carboxylic acid
was not found, a general procedure based on the Pfitzinger reaction can be adapted. This

reaction involves the condensation of isatin with a carbonyl compound, in this case, 3,3-

dimethyl-2-butanone (pinacolone), in the presence of a base.

Materials:

Isatin

3,3-dimethyl-2-butanone (Pinacolone)
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Potassium Hydroxide (KOH)

Ethanol

Water

Hydrochloric Acid (HCl) for acidification

Procedure:

A solution of potassium hydroxide in ethanol and water is prepared in a round-bottom flask.

Isatin is added to the basic solution and stirred until dissolved.

3,3-dimethyl-2-butanone is then added to the reaction mixture.

The mixture is heated to reflux and maintained at this temperature for several hours. The

progress of the reaction should be monitored by thin-layer chromatography.

After the reaction is complete, the solvent is removed under reduced pressure.

The residue is dissolved in water and filtered to remove any insoluble impurities.

The filtrate is then acidified with hydrochloric acid to precipitate the crude 2-t-Butyl-4-
quinoline carboxylic acid.

The precipitate is collected by filtration, washed with cold water, and dried.

Further purification can be achieved by recrystallization from a suitable solvent such as

ethanol.
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Isatin

Pfitzinger Reaction3,3-Dimethyl-2-butanone
(Pinacolone)

Base (e.g., KOH)

2-t-Butyl-4-quinoline
carboxylic acid

Click to download full resolution via product page

Caption: Pfitzinger Reaction Workflow for Synthesis.

NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated dimethyl

sulfoxide (DMSO-d₆) as the solvent. Chemical shifts were referenced to the residual solvent

peak.

Mass Spectrometry
High-resolution mass spectrometry was performed using an electrospray ionization (ESI)

source in negative ion mode.

Potential Biological Activity and Signaling Pathways
Quinoline carboxylic acid derivatives have been investigated for their potential as inhibitors of

various enzymes, suggesting possible therapeutic applications. Based on literature for

structurally related compounds, 2-t-Butyl-4-quinoline carboxylic acid may act as an inhibitor

of Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).

Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this

enzyme can lead to depletion of pyrimidines, which are essential for DNA and RNA synthesis,
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thereby halting cell proliferation. This makes DHODH a target for anticancer and anti-

inflammatory drugs.
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Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into 2-t-Butyl-4-
quinoline Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361198#spectroscopic-data-for-2-t-butyl-4-
quinoline-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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